Rubipodanone A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Rubipodanon A ist eine natürlich vorkommende Verbindung, die aus den Wurzeln und Rhizomen der Pflanze Rubia podantha isoliert wurde. Es gehört zur Klasse der Naphthohydrochinondimere und hat signifikante biologische Aktivitäten gezeigt, darunter die Zytotoxizität gegen verschiedene Krebszelllinien .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Rubipodanon A kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die Naphthohydrochinon-Zwischenprodukte beinhalten. Der Syntheseweg beinhaltet typischerweise die Dimerisierung von Naphthohydrochinonderivaten unter bestimmten Bedingungen. Die Reaktionsbedingungen umfassen häufig die Verwendung organischer Lösungsmittel und Katalysatoren, um den Dimerisierungsprozess zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von Rubipodanon A basiert hauptsächlich auf der Extraktion aus den Wurzeln und Rhizomen von Rubia podantha. Der Extraktionsprozess beinhaltet die Verwendung organischer Lösungsmittel, um die Verbindung zu isolieren, gefolgt von Reinigungsverfahren wie Chromatographie, um Rubipodanon A in reiner Form zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Rubipodanon A unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Rubipodanon A kann oxidiert werden, um Chinonderivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Hydrochinonderivate zu bilden.

Substitution: Rubipodanon A kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig die Verwendung von Halogenierungsmitteln und Nukleophilen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Chinon- und Hydrochinonderivate, die unterschiedliche biologische Aktivitäten und chemische Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

Rubipodanon A hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung zur Untersuchung von Naphthohydrochinondimeren und ihrer Reaktivität verwendet.

Biologie: Untersucht auf seine zytotoxischen Wirkungen gegen Krebszelllinien wie A549, BEL-7402, HeLa, HepG2, SGC-7901 und U251

Medizin: Erforscht auf seine potenziellen therapeutischen Anwendungen bei der Krebsbehandlung aufgrund seiner Fähigkeit, den NF-κB-Signalweg zu aktivieren

Industrie: Wird bei der Entwicklung von Arzneimitteln, Kosmetika und Gesundheitsprodukten eingesetzt.

Wirkmechanismus

Rubipodanon A übt seine Wirkungen hauptsächlich durch die Aktivierung des NF-κB-Signalwegs aus. Dieser Weg spielt eine entscheidende Rolle bei der Regulation von Immunantworten, Entzündungen und Zellüberleben. Rubipodanon A aktiviert NF-κB in Konzentrationen von 20 und 40 Mikromolar, was zur Expression von Genen führt, die an Zellproliferation und Zellüberleben beteiligt sind .

Wissenschaftliche Forschungsanwendungen

Rubipodanone A has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying naphthohydroquinone dimers and their reactivity.

Biology: Investigated for its cytotoxic effects against cancer cell lines such as A549, BEL-7402, HeLa, HepG2, SGC-7901, and U251

Medicine: Explored for its potential therapeutic applications in cancer treatment due to its ability to activate the NF-κB signaling pathway

Industry: Utilized in the development of pharmaceuticals, cosmetics, and health products.

Wirkmechanismus

Rubipodanone A exerts its effects primarily through the activation of the NF-κB signaling pathway. This pathway plays a crucial role in regulating immune responses, inflammation, and cell survival. This compound activates NF-κB at concentrations of 20 and 40 micromolar, leading to the expression of genes involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Rubipodanon B, C und D: Dies sind weitere Naphthohydrochinondimere, die aus Rubia podantha isoliert wurden, mit ähnlichen Strukturen, aber unterschiedlichen biologischen Aktivitäten.

Rubioncolin C: Ein weiteres Naphthohydrochinondimer mit potenter Zytotoxizität und NF-κB-hemmender Aktivität.

Einzigartigkeit

Rubipodanon A ist einzigartig aufgrund seiner spezifischen Aktivierung des NF-κB-Wegs und seiner zytotoxischen Wirkungen gegen eine breite Palette von Krebszelllinien. Seine einzigartige Struktur und seine biologischen Aktivitäten machen es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen .

Biologische Aktivität

Rubipodanone A is a natural compound derived from various plant sources, particularly known for its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

Chemical Structure and Properties

This compound is classified as a furanocoumarin, a group of compounds known for their diverse biological activities. Its structure is characterized by a furan ring fused to a coumarin moiety, which contributes to its interaction with biological targets.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

2. Anti-Inflammatory Activity

Research has shown that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation. In vitro studies indicate that it downregulates the expression of TNF-α and IL-6 in activated macrophages.

3. Antioxidant Properties

This compound demonstrates strong antioxidant activity by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Mechanism : It disrupts bacterial cell membranes and inhibits nucleic acid synthesis.

- Anti-Inflammatory Mechanism : It modulates signaling pathways such as NF-κB, leading to decreased expression of inflammatory mediators.

- Antioxidant Mechanism : It enhances the cellular antioxidant defense system, reducing oxidative stress.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against clinical isolates.

- Findings : this compound showed promising results against resistant strains of Staphylococcus aureus, suggesting its potential use in treating infections caused by antibiotic-resistant bacteria.

-

Case Study on Anti-Inflammatory Effects :

- Objective : To assess the anti-inflammatory effects in a rodent model of arthritis.

- Findings : Treatment with this compound significantly reduced joint swelling and pain, correlating with decreased levels of inflammatory cytokines in serum.

-

Case Study on Antioxidant Activity :

- Objective : To investigate the protective effects against oxidative stress in neuronal cells.

- Findings : this compound administration improved cell viability and reduced markers of oxidative damage in neuroblastoma cells exposed to hydrogen peroxide.

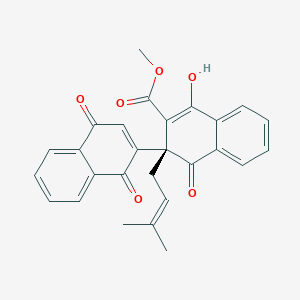

Eigenschaften

IUPAC Name |

methyl (3R)-3-(1,4-dioxonaphthalen-2-yl)-1-hydroxy-3-(3-methylbut-2-enyl)-4-oxonaphthalene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22O6/c1-15(2)12-13-27(20-14-21(28)16-8-4-5-9-17(16)23(20)29)22(26(32)33-3)24(30)18-10-6-7-11-19(18)25(27)31/h4-12,14,30H,13H2,1-3H3/t27-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDHHYGYUIPPDJB-HHHXNRCGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1(C(=C(C2=CC=CC=C2C1=O)O)C(=O)OC)C3=CC(=O)C4=CC=CC=C4C3=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@]1(C(=C(C2=CC=CC=C2C1=O)O)C(=O)OC)C3=CC(=O)C4=CC=CC=C4C3=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.